molecular formula C17H16N6O3S B5721897 4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Katalognummer B5721897
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: PQDHOTXOEXHHQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as OTS964 and is a potent inhibitor of the cell cycle regulatory protein CDK9.

Wirkmechanismus

OTS964 binds to the ATP-binding pocket of CDK9 and inhibits its kinase activity. This leads to the downregulation of transcriptional elongation and the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
OTS964 has been shown to have a potent antiproliferative effect on cancer cells. It induces G1 cell cycle arrest and apoptosis in various cancer cell lines. Additionally, OTS964 has been shown to have antiangiogenic effects, which could be beneficial in the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

OTS964 has the advantage of being a potent and specific inhibitor of CDK9, which makes it a valuable tool for studying the role of CDK9 in various biological processes. However, its potency can also be a limitation, as it can be toxic to cells at high concentrations. Additionally, the proprietary nature of the synthesis method can make it difficult for researchers to obtain the compound.

Zukünftige Richtungen

There are several potential future directions for research on OTS964. One area of interest is in combination therapy with other cancer drugs. OTS964 has been shown to have synergistic effects with various chemotherapeutic agents, and further research could lead to the development of more effective cancer treatments. Another area of interest is in the development of more potent and selective CDK9 inhibitors. Finally, research on the mechanism of action of OTS964 could lead to a better understanding of the role of CDK9 in cancer and other diseases.

Synthesemethoden

OTS964 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is proprietary information and is not publicly available.

Wissenschaftliche Forschungsanwendungen

OTS964 has been shown to have potential applications in cancer research due to its ability to inhibit CDK9, which is a key regulator of transcriptional elongation. CDK9 is overexpressed in many types of cancer, and inhibiting its activity can lead to cell cycle arrest and apoptosis. OTS964 has been shown to be effective in inhibiting the growth of various cancer cell lines in vitro and in vivo.

Eigenschaften

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c24-17-5-2-10-22(17)14-6-8-16(9-7-14)27(25,26)19-13-3-1-4-15(11-13)23-12-18-20-21-23/h1,3-4,6-9,11-12,19H,2,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDHOTXOEXHHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxopyrrolidin-1-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.